Cas no 1417567-47-5 ([2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride)
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine HCl
- CS-0446262
- F74491
- SCHEMBL21546025
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanaminehydrochloride
- 1417567-47-5
- BS-45218
- 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanamine hydrochloride
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-amine hydrochloride
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- MDL: MFCD22422013
- Inchi: 1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H
- InChI Key: YDWZKEHKMKTKIX-UHFFFAOYSA-N
- SMILES: Cl.N1C=C(C2=CC=CN=C12)CCN
Computed Properties
- Exact Mass: 197.0719751g/mol
- Monoisotopic Mass: 197.0719751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Matrix Scientific | 080929-500mg |
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride |
1417567-47-5 | 500mg |
$420.00 | 2023-09-08 | ||
| Matrix Scientific | 080929-1g |
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1417567-47-5 | 1g |
$525.00 | 2023-09-08 | ||
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1417567-47-5 | 95% | 100mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1180-1-250mg |
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1417567-47-5 | 95% | 250mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1180-1-500mg |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1180-1-1g |
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1417567-47-5 | 95% | 1g |
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| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1180-1-5g |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
1417567-47-5 | 95% | 5g |
¥9575.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1180-1-10g |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride |
1417567-47-5 | 95% | 10g |
¥15960.0 | 2024-04-24 | |
| Ambeed | A277413-50mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride |
1417567-47-5 | 98% | 50mg |
$97.0 | 2025-03-03 | |
| Ambeed | A277413-100mg |
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride |
1417567-47-5 | 98% | 100mg |
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[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride Suppliers
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride Related Literature
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Additional information on [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride
Introduction to [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride (CAS No. 1417567-47-5)
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride is a significant compound in the field of pharmaceutical chemistry, known for its unique structural properties and potential applications in drug development. This compound, identified by its CAS number 1417567-47-5, belongs to the class of pyrrolopyridine derivatives, which have garnered considerable attention due to their diverse biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate for further pharmacological exploration.
The core structure of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride features a fused ring system consisting of a pyrrole ring and a pyridine ring, connected at the 2-position and 3-position respectively. This bicyclic framework is flanked by an amine substituent at the 3-position of the pyridine ring, which is further extended by an ethyl chain terminating in another amine group. The presence of multiple nitrogen atoms in the structure imparts a high degree of hydrogen bonding capability, which is crucial for its interaction with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride exemplifies this trend by incorporating elements that are known to enhance binding affinity and selectivity. The pyrrolopyridine scaffold is particularly interesting because it mimics natural product motifs found in many bioactive molecules. For instance, compounds derived from this scaffold have shown promise in inhibiting enzymes involved in cancer pathways and neurological disorders.
One of the most compelling aspects of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride is its potential as a building block for more complex drug molecules. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties. For example, modifications at the amine groups can lead to increased solubility or altered metabolic stability, while variations in the ethyl chain can fine-tune receptor binding interactions. These attributes make it an attractive candidate for structure-based drug design approaches.
In the realm of preclinical research, [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride has been investigated for its role in modulating signaling pathways relevant to inflammation and immune response. Studies have demonstrated that derivatives of this compound can interact with target proteins in ways that suggest therapeutic potential for conditions such as autoimmune diseases and chronic inflammation. The ability to modulate these pathways without significant off-target effects is a key consideration in drug development, and [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride appears to meet these criteria.
The synthesis of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps typically include cyclization reactions to form the pyrrolopyridine core, followed by functional group transformations to introduce the amine substituents and ethyl chain. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact.
From a computational chemistry perspective, [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies provide insights into binding affinities, enzyme kinetics, and potential side effects. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how this compound will behave within complex biological systems before conducting costly wet lab experiments.
The future prospects for [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride are promising as new methodologies emerge that allow for more targeted drug discovery. Innovations in high-throughput screening technologies and artificial intelligence-driven drug design are expected to accelerate the development of novel therapeutic agents based on this scaffold. Additionally, collaborations between academic institutions and pharmaceutical companies will likely lead to more comprehensive studies on its pharmacological properties.
In conclusion, [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in developing new treatments for various diseases. As research continues to uncover new biological targets and synthetic strategies emerge that enhance production efficiency while maintaining quality standards; compounds like this one will undoubtedly play an increasingly important role in modern medicine.
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